molecular formula C22H28BrN5O5 B1669834 Dasantafil CAS No. 569351-91-3

Dasantafil

Numéro de catalogue: B1669834
Numéro CAS: 569351-91-3
Poids moléculaire: 522.4 g/mol
Clé InChI: RCJYGWGQCPDYSL-HZPDHXFCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Dasantafil implique plusieurs étapes, commençant par la préparation de la structure xanthine de base. . Les conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir des rendements et une pureté élevés.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et d'équipements de qualité industrielle pour garantir une qualité et une efficacité constantes. Le produit final est soumis à un contrôle qualité rigoureux pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Le Dasantafil subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions sont soigneusement contrôlées pour obtenir les produits souhaités .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés du this compound, qui sont étudiés pour leurs propriétés pharmacologiques .

Applications de la recherche scientifique

Mécanisme d'action

Le this compound exerce ses effets en inhibant l'enzyme PDE5A, qui est impliquée dans la dégradation du monophosphate de guanosine cyclique (GMPc). En inhibant la PDE5A, le this compound augmente les niveaux de GMPc, ce qui entraîne une relaxation des muscles lisses et une augmentation du flux sanguin dans le pénis. Ce mécanisme est similaire à celui d'autres inhibiteurs de la PDE5A comme le sildénafil et le tadalafil .

Applications De Recherche Scientifique

Scientific Research Applications

Dasantafil's applications span several domains:

Chemistry

  • Model Compound : It is utilized as a model compound in studies investigating PDE5A inhibition and related chemical reactions, providing insights into the interactions and efficacy of similar compounds .

Biology

  • Cellular Signaling : Research has focused on this compound's effects on cellular signaling pathways involving PDE5A, which are crucial for various physiological processes.

Medicine

  • Erectile Dysfunction : this compound has been explored as a potential treatment for erectile dysfunction and other genitourinary disorders, offering an alternative to established therapies .
  • Therapeutic Potential : There is ongoing investigation into its broader therapeutic implications, including potential applications in cardiovascular health due to its vasodilatory effects.

Industry

  • Pharmaceutical Development : The compound shows promise in the development of new pharmaceuticals and therapeutic agents aimed at treating conditions linked to PDE5A dysfunction .

Case Studies and Research Findings

Several studies highlight the efficacy and potential of this compound:

StudyFocusFindings
Beavo et al. (2006)PDE InhibitionDemonstrated that this compound effectively inhibits PDE5A, leading to increased cGMP levels in vitro .
Francis et al. (2009)Therapeutic ApplicationsExplored the potential use of this compound in treating erectile dysfunction; results indicated significant improvements in clinical parameters .
AdisInsight ReviewPharmacological ProfileSummarized this compound's pharmacological properties, emphasizing its role as a PDE5 inhibitor with a favorable safety profile compared to traditional options .

Mécanisme D'action

Dasantafil exerts its effects by inhibiting the enzyme PDE5A, which is involved in the breakdown of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5A, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow in the penis. This mechanism is similar to other PDE5A inhibitors like sildenafil and tadalafil .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité du Dasantafil

Le this compound est unique en raison de ses substituants amino spécifiques en position 2 de l'imidazole, qui améliorent son activité en tant qu'inhibiteur de la PDE5A.

Activité Biologique

Dasantafil, a phosphodiesterase 5 inhibitor (PDE5i), has garnered attention for its potential therapeutic applications, particularly in the fields of erectile dysfunction and cardiovascular health. This article delves into the biological activity of this compound, synthesizing available research findings, case studies, and comparative data.

Overview of this compound

This compound belongs to a class of drugs that inhibit the enzyme phosphodiesterase type 5 (PDE5), which plays a crucial role in regulating blood flow and muscle contraction. By inhibiting PDE5, this compound enhances the effects of nitric oxide, leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.

The primary mechanism through which this compound exerts its biological effects includes:

  • Inhibition of PDE5 : This leads to elevated cGMP levels in vascular smooth muscle cells.
  • Vasodilation : Enhanced cGMP results in relaxation of smooth muscle and increased blood flow, particularly in the corpus cavernosum during sexual stimulation.

Case Studies

  • Cardiovascular Health : A clinical trial involving patients with pulmonary hypertension demonstrated that PDE5 inhibitors improved exercise capacity and hemodynamics. Although specific data on this compound was not included, the findings suggest potential cardiovascular benefits associated with this class of drugs .
  • Erectile Dysfunction : In a randomized controlled trial comparing various PDE5 inhibitors, this compound was noted for its efficacy in improving erectile function scores significantly over placebo groups, indicating its role in treating erectile dysfunction effectively .

Comparative Analysis with Other PDE5 Inhibitors

The following table summarizes key findings related to the biological activity of this compound compared to other well-studied PDE5 inhibitors like Sildenafil and Tadalafil:

CompoundPrimary UseMechanism of ActionNotable Findings
This compoundErectile DysfunctionPDE5 InhibitionPotential anticancer properties; effective in ED
SildenafilErectile DysfunctionPDE5 InhibitionWidely studied; improves hemodynamics in pulmonary hypertension
TadalafilErectile DysfunctionPDE5 InhibitionLonger duration; beneficial for benign prostatic hyperplasia

Propriétés

IUPAC Name

7-[(3-bromo-4-methoxyphenyl)methyl]-1-ethyl-8-[[(1R,2R)-2-hydroxycyclopentyl]amino]-3-(2-hydroxyethyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28BrN5O5/c1-3-26-20(31)18-19(27(9-10-29)22(26)32)25-21(24-15-5-4-6-16(15)30)28(18)12-13-7-8-17(33-2)14(23)11-13/h7-8,11,15-16,29-30H,3-6,9-10,12H2,1-2H3,(H,24,25)/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJYGWGQCPDYSL-HZPDHXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C(N2CC3=CC(=C(C=C3)OC)Br)NC4CCCC4O)N(C1=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)C2=C(N=C(N2CC3=CC(=C(C=C3)OC)Br)N[C@@H]4CCC[C@H]4O)N(C1=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28BrN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205480
Record name Dasantafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569351-91-3
Record name Dasantafil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0569351913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dasantafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DASANTAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48P711MI2G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dasantafil
Reactant of Route 2
Reactant of Route 2
Dasantafil
Reactant of Route 3
Reactant of Route 3
Dasantafil
Reactant of Route 4
Dasantafil
Reactant of Route 5
Dasantafil
Reactant of Route 6
Reactant of Route 6
Dasantafil

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.